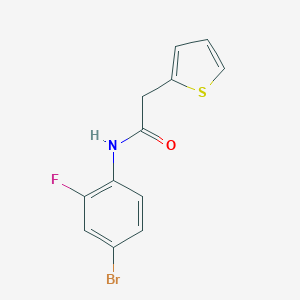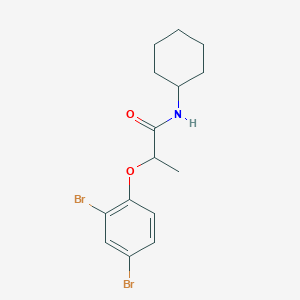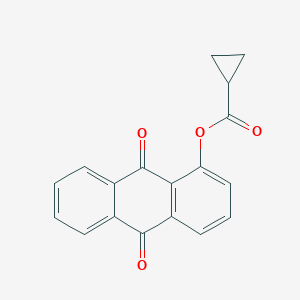
N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide, also known as BFA, is a synthetic compound that belongs to the class of thienylacetamide derivatives. BFA has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide exerts its effects by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide leads to the accumulation of misfolded or damaged proteins, resulting in cell death. N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide also induces autophagy, a cellular process that involves the degradation of cellular components, including damaged proteins.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide has been shown to induce cell death in cancer cells by inhibiting the proteasome and inducing autophagy. N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide also has a relatively low toxicity profile compared to other chemotherapeutic agents. However, N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide has limitations in terms of its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Future research directions for N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide include exploring its potential as a therapeutic agent for various types of cancer and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method and improve the bioavailability of N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide. The development of N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide derivatives with improved solubility and efficacy is also an area of future research.
Synthesemethoden
N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide can be synthesized using various methods, including the reaction of 4-bromo-2-fluoroaniline with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then heated at a specific temperature, and the product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide has been widely used in scientific research for its potential as a therapeutic agent. N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide has been shown to inhibit the growth of cancer cells in various studies, making it a promising candidate for cancer treatment. Additionally, N-(4-bromo-2-fluorophenyl)-2-(2-thienyl)acetamide has been used in the study of protein degradation and the regulation of autophagy, which has implications in the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C12H9BrFNOS |
|---|---|
Molekulargewicht |
314.18 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H9BrFNOS/c13-8-3-4-11(10(14)6-8)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
InChI-Schlüssel |
SAPFHCNUMSGPCF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
Kanonische SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















